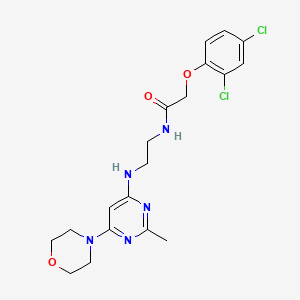
2-(2,4-dichlorophenoxy)-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(2,4-dichlorophenoxy)-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)acetamide" is a novel chemical entity that is not directly described in the provided papers. However, the papers do discuss various related compounds with similar structural motifs, such as dichlorophenyl groups, acetamide linkages, and heterocyclic components like pyrimidines and morpholines. These compounds have been synthesized and evaluated for various biological activities, including antiviral, anticancer, and analgesic properties .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from basic aromatic or heterocyclic precursors. For instance, the synthesis of an anilidoquinoline derivative with antiviral properties involved a straightforward chemical reaction, resulting in significant antiviral and antiapoptotic effects . Another example is the synthesis of N-phenylacetamide analogues from hydroxyphenylacetic acid, which were then evaluated for antimicrobial activity . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques such as NMR, LC-MS, and X-ray crystallography . These techniques provide detailed information about the molecular conformation and the presence of specific functional groups. For example, the crystal structure of an anticancer drug candidate revealed intermolecular hydrogen bonds and intramolecular interactions that could be crucial for its biological activity .
Chemical Reactions Analysis
The chemical reactivity of similar compounds is influenced by their functional groups and molecular structure. For instance, the presence of a morpholino group could potentially affect the nucleophilicity and electrophilicity of the compound, thereby influencing its reactivity in biological systems or further chemical modifications .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are determined by their molecular structure. For example, the crystal structure and conformational behavior of a dichlorophenyl acetamide derivative were studied to understand its properties in different solvents . These properties are essential for the compound's application as a drug, as they affect its bioavailability and pharmacokinetics.
Propriétés
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23Cl2N5O3/c1-13-24-17(11-18(25-13)26-6-8-28-9-7-26)22-4-5-23-19(27)12-29-16-3-2-14(20)10-15(16)21/h2-3,10-11H,4-9,12H2,1H3,(H,23,27)(H,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOLACYMCCAJLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)NCCNC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

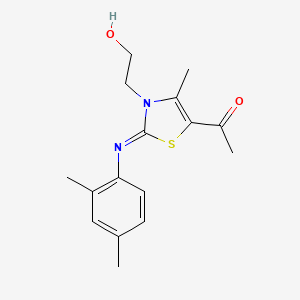
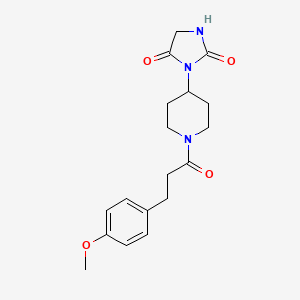
![3-[(3-Bromobenzyl)amino]-1-propanol hydrochloride](/img/structure/B3019715.png)
![2,5-dimethyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3019716.png)
![N-(2,4-dimethylphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B3019717.png)
![1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-phenylpropan-1-one](/img/structure/B3019718.png)
![Sodium 2-[6-(dimethylamino)pyridin-2-yl]acetate](/img/structure/B3019719.png)
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methyl-3-oxopiperazin-2-yl]acetic acid](/img/structure/B3019723.png)
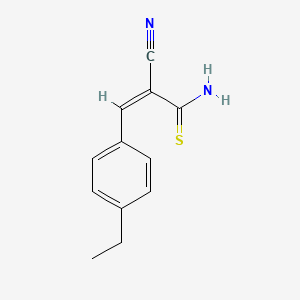
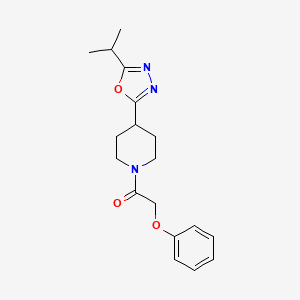
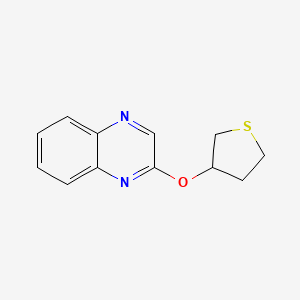
![2-Chloro-N-[(7-fluoro-2-oxo-1H-quinolin-3-yl)methyl]acetamide](/img/structure/B3019727.png)
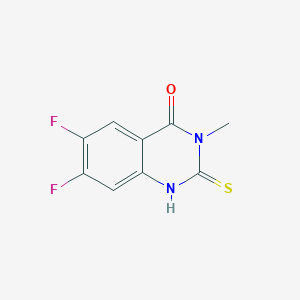
![5-((4-Benzylpiperazin-1-yl)(4-nitrophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3019733.png)